2-(3,4-Dihydroxyphenyl)-5-hydroxy-6-methoxy-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one
Description
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O12/c1-31-21-14(33-22-20(30)19(29)17(27)15(7-23)34-22)6-13-16(18(21)28)11(26)5-12(32-13)8-2-3-9(24)10(25)4-8/h2-6,15,17,19-20,22-25,27-30H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXHXBGUNHLMQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Chromen-4-One Synthesis
Chalcone Cyclization
The chromen-4-one scaffold is synthesized via oxidative cyclization of 2'-hydroxychalcone precursors. Key methods include:
Pd-Catalyzed Oxidative Cyclization
- Reactants : 2'-Hydroxydihydrochalcones (e.g., 1-(2,4-dihydroxyphenyl)-3-phenylpropan-1-one).
- Conditions : Pd(TFA)₂ (5 mol%), 5-nitro-1,10-phenanthroline (20 mol%), DMSO, O₂ atmosphere, 100°C.
- Yield : 72–87% for analogous flavones.
Acid-Catalyzed Cyclization
Functionalization of the Chromen-4-One Core
Methoxy Group Introduction
- Method : Selective methylation of C6-OH using dimethyl sulfate (0.6 equiv) in acetone with K₂CO₃.
- Example : Conversion of 2,4,6-trihydroxyacetophenone to 2,6-dihydroxy-4-methoxyacetophenone (95% yield).
Dihydroxyphenyl Substitution
Glycosylation Strategies
Koenigs-Knorr Glycosylation
Michael Addition Glycosylation
Protection/Deprotection Strategies
Hydroxyl Group Protection
Key Synthetic Routes
Analytical Validation
Challenges and Optimization
- Regioselectivity : C7 glycosylation competes with C5-OH; use bulky protecting groups (e.g., TBDMS) to block C5.
- Stereocontrol : Enzymatic methods provide >99% β-anomer purity vs. 70–85% for chemical methods.
- Scalability : Pd-catalyzed cyclization is cost-prohibitive; BF₃·Et₂O offers cheaper alternatives.
Comparative Table of Methods
| Method | Conditions | Yield | Stereocontrol | Cost |
|---|---|---|---|---|
| Koenigs-Knorr | Ag₂CO₃, DMF, 24 hr | 55–80% | Moderate | High |
| Enzymatic | UGT1A1, 37°C, 6 hr | 60–75% | High | Medium |
| One-Pot | Ca(OH)₂, MeOH, RT | 30–45% | Low | Low |
| Michael Addition | K₂CO₃, acetone, 48 hr | 11–30% | Moderate | Medium |
Chemical Reactions Analysis
Glycosidic Bond Hydrolysis
The glycosidic linkage between the flavone aglycone and the sugar moiety (oxan-2-yl group) is susceptible to acid- or enzyme-catalyzed hydrolysis:
-
Acid Hydrolysis : Under acidic conditions (e.g., HCl or H₂SO₄), the glycosidic bond cleaves, yielding the aglycone (5,7-dihydroxy-6-methoxyflavone) and the sugar component (glucose derivative) .
-
Enzymatic Hydrolysis : β-Glucosidases selectively hydrolyze the bond, releasing the aglycone, which is bioactive in metabolic pathways .
Reaction Conditions :
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acid hydrolysis | 1 M HCl, reflux, 2–4 h | Aglycone + glucose derivative |
| Enzymatic hydrolysis | β-Glucosidase, pH 5.0, 37°C | Aglycone + sugar |
Oxidation of Catechol Moiety
The 3,4-dihydroxyphenyl (catechol) group at position 2 undergoes oxidation, forming a quinone intermediate. This reaction is pH-dependent and occurs in the presence of oxidants like O₂ or metal ions :
Applications :
Methylation and Demethylation
The methoxy group at position 6 can be introduced or removed:
-
Methylation : Treatment with methyl iodide (CH₃I) and a base (e.g., K₂CO₃) converts hydroxyl groups to methoxy .
-
Demethylation : Strong acids (e.g., BBr₃) or microbial enzymes remove methyl groups, regenerating hydroxyls .
Example :
Electrophilic Aromatic Substitution
The electron-rich aromatic rings undergo halogenation or nitration:
-
Bromination : Electrophilic bromine (Br₂) substitutes at activated positions (e.g., C-8 or C-3′) .
-
Nitration : Nitrating agents (HNO₃/H₂SO₄) target the catechol ring .
Reported Derivatives :
| Position Modified | Substituent Introduced | Source |
|---|---|---|
| C-6 | Br (6-bromo derivative) | |
| C-3′ | Cl (3′-chloro derivative) |
Esterification and Acylation
Hydroxyl groups on the sugar moiety or flavone core can be acetylated or esterified:
-
Acetylation : Reacting with acetic anhydride (Ac₂O) in pyridine forms acetylated derivatives .
-
Galloylation : Esterification with gallic acid enhances antioxidant capacity .
Typical Conditions :
| Reaction | Reagents | Outcome |
|---|---|---|
| Acetylation | Ac₂O, pyridine, RT, 12 h | Peracetylated derivative |
Complexation with Metal Ions
The catechol and hydroxyl groups chelate metal ions (e.g., Fe³⁺, Al³⁺), forming stable complexes :
Applications :
-
Enhanced stability in pharmaceutical formulations.
-
Modulation of metalloenzyme activity.
Photochemical Reactions
UV exposure induces photodegradation, particularly in solutions:
-
Mechanism : Radical formation via homolytic cleavage of hydroxyl groups .
-
Products : Degraded aglycone and oxidized sugar fragments.
Biological Modifications
In vivo, the compound undergoes phase II metabolism:
Scientific Research Applications
Nepitrin has a wide range of scientific research applications, including:
Biology: Studied for its role in plant metabolism and its effects on various biological processes.
Medicine: Investigated for its anti-inflammatory, anti-arthritic, and antioxidant properties.
Industry: Used in the formulation of dietary supplements and herbal medicines due to its health benefits.
Mechanism of Action
Nepitrin exerts its effects primarily through its anti-inflammatory and antioxidant activities. It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress by scavenging free radicals. The compound also modulates the activity of enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Chromen-4-one Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Glycosylation | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|---|---|
| Target Compound | C₂₂H₂₂O₁₂ | 478.38 | 2-(3,4-dihydroxyphenyl), 5-OH, 6-OCH₃, 7-O-glycosyl | Yes | 7 | 12 |
| 5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | C₁₆H₁₂O₅ | 284.27 | 2-(4-hydroxyphenyl), 5-OH, 7-OCH₃ | No | 2 | 5 |
| 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | C₂₂H₂₂O₁₃ | 464.38 | 2-(3,4-dihydroxyphenyl), 5,7-diOH, 3-O-glycosyl | Yes | 8 | 13 |
| 5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-prenylisoflavone | C₂₁H₂₀O₅ | 352.38 | 3-(4-hydroxyphenyl), 5-OH, 7-OCH₃, 6-prenyl | No | 2 | 5 |
| 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one | C₁₅H₁₂O₅ | 272.25 | 2-(4-hydroxyphenyl), 5,7-diOH | No | 3 | 5 |
Key Observations:
Glycosylation Impact: The target compound and the 464.38 g/mol analog (Table 1, Row 3) both have glycosyl groups, but their substitution positions differ (position 7 vs. 3). Glycosylation increases molecular weight by ~150–200 g/mol and H-bond donors/acceptors, enhancing water solubility .
Methoxy vs. Prenyl Groups : The prenylated isoflavone (Row 4) has a lipophilic prenyl chain at position 6, contrasting with the hydrophilic methoxy group in the target compound. This difference suggests divergent bioavailability and membrane permeability .
Hydroxylation Patterns : The target compound’s 3,4-dihydroxyphenyl group provides two adjacent hydroxyls, enabling stronger antioxidant activity compared to analogs with single hydroxyls (e.g., Row 2) .
Functional Implications
- Antioxidant Potential: The 3,4-dihydroxyphenyl group and multiple hydroxyls in the target compound likely confer superior radical-scavenging activity compared to less-hydroxylated analogs like 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one (Row 5) .
- Enzymatic Interactions: Glycosylation at position 7 may influence interactions with carbohydrate-recognizing enzymes (e.g., lectins), unlike non-glycosylated compounds .
- Stability : Methoxy groups (e.g., at position 6 in the target) reduce oxidative degradation compared to hydroxyl groups, as seen in the comparison between Rows 1 and 3 .
Biological Activity
The compound 2-(3,4-Dihydroxyphenyl)-5-hydroxy-6-methoxy-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one , also known as Pedaliin, is a flavonoid derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C22H24O12
- CAS Number : 1627598-00-8
- Molecular Weight : 480.43 g/mol
Antioxidant Activity
One of the primary biological activities attributed to Pedaliin is its antioxidant capacity. Research indicates that flavonoids can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. In vitro studies have shown that Pedaliin exhibits significant antioxidant activity by inhibiting lipid peroxidation and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Anti-inflammatory Effects
Pedaliin has been noted for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect has been demonstrated in animal models of inflammation where treatment with Pedaliin resulted in reduced edema and pain response .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens. Studies have shown that Pedaliin can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways .
Anticancer Potential
Emerging research suggests that Pedaliin may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. For example, Pedaliin treatment has been associated with G1 phase arrest in breast cancer cells .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of Pedaliin. It has been shown to protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Study 1: Antioxidant and Anti-inflammatory Effects
A study published in the Journal of Medicinal Food assessed the antioxidant and anti-inflammatory effects of Pedaliin in a rat model of arthritis. The results indicated that rats treated with Pedaliin showed a significant reduction in oxidative stress markers and inflammatory cytokines compared to the control group .
Study 2: Anticancer Activity
In a laboratory study published in Phytotherapy Research, researchers explored the anticancer effects of Pedaliin on human breast cancer cells. The findings demonstrated that treatment with Pedaliin led to significant reductions in cell viability and increased apoptosis rates .
Study 3: Neuroprotection
A recent investigation examined the neuroprotective effects of Pedaliin on SH-SY5Y neuronal cells exposed to oxidative stress. The results indicated that Pedaliin significantly reduced cell death and preserved mitochondrial function, suggesting its potential role in preventing neurodegeneration .
Q & A
Q. How should researchers address variability in flavonoid quantification across different analytical platforms?
Q. What mechanistic studies are required to elucidate the compound’s interaction with cellular receptors?
- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding affinity to targets like NF-κB or Nrf2. Perform molecular docking with AutoDock Vina, guided by crystallographic data from homologous proteins . Validate with siRNA knockdown experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
